molecular formula C29H25N3O3S B409254 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 332101-80-1

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B409254
CAS No.: 332101-80-1
M. Wt: 495.6g/mol
InChI Key: YLBNYMLWEDKJLX-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, along with a sulfanyl-acetamide linkage. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with malononitrile in the presence of a base to form the pyridine ring. The resulting compound is then reacted with 4-ethoxyaniline and acetic anhydride to introduce the sulfanyl-acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials

Properties

CAS No.

332101-80-1

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C29H25N3O3S/c1-3-35-24-15-11-22(12-16-24)31-28(33)19-36-29-26(18-30)25(20-9-13-23(34-2)14-10-20)17-27(32-29)21-7-5-4-6-8-21/h4-17H,3,19H2,1-2H3,(H,31,33)

InChI Key

YLBNYMLWEDKJLX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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